![molecular formula C6H11N3O B1526481 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol CAS No. 1183772-33-9](/img/structure/B1526481.png)
2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol
Overview
Description
“2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol” is a chemical compound with the molecular formula C6H11N3O and a molecular weight of 141.17 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol” can be inferred from its molecular formula, C6H11N3O. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The presence of the amino and hydroxyl groups suggests that this compound may exhibit both basic and acidic properties .Scientific Research Applications
Pharmacology: Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, including 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol , have been noted for their pharmacological effects, particularly in antileishmanial and antimalarial activities. These compounds can interact with specific biological targets, such as enzymes or receptors, to inhibit the growth of parasites responsible for diseases like leishmaniasis and malaria .
Antitumor Potential
Compounds with a pyrazole moiety have been synthesized and evaluated for their antitumor potential against various cancer cell lines. The structural similarity suggests that 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol could also be explored for its efficacy in cancer treatment research .
Molecular Simulation Studies
The compound’s structure allows it to fit into active sites of enzymes or receptors, which can be studied through molecular simulation. This application is crucial in drug design and discovery, where the compound’s interaction with biological molecules is analyzed computationally .
Future Directions
The future directions for research on “2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol” and similar compounds could include further exploration of their synthesis methods, chemical reactions, and potential biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, these compounds may have potential applications in the development of new drugs .
properties
IUPAC Name |
2-amino-2-(1-methylpyrazol-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-9-3-5(2-8-9)6(7)4-10/h2-3,6,10H,4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVXTNDTEWDMGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol | |
CAS RN |
1183772-33-9 | |
Record name | 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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